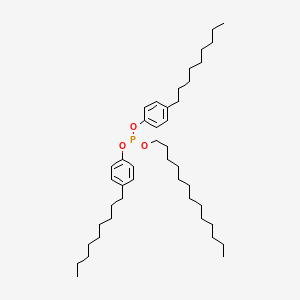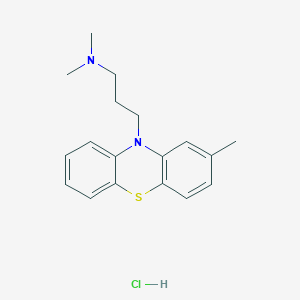
Phenothiazine, 10-(3-dimethylaminopropyl)-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Showdomycin involves several synthetic routes. One common method includes the reaction of a pyrrole derivative with a sugar moiety under specific conditions to form the glycosylated product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Showdomycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Showdomycin has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of C-glycosyl compounds.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to interfere with cellular mechanisms.
Mechanism of Action
Showdomycin exerts its effects by interfering with protein synthesis. It binds to specific molecular targets involved in the initiation and elongation phases of translation, thereby inhibiting the production of proteins. This mechanism is particularly useful in studying the differences in initiation mechanisms among various internal ribosome entry sites .
Comparison with Similar Compounds
Showdomycin can be compared with other C-glycosyl compounds and protein synthesis inhibitors:
Similar Compounds: Examples include other nucleoside analogs and glycosylated derivatives.
Properties
CAS No. |
2167-87-5 |
|---|---|
Molecular Formula |
C18H23ClN2S |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-(2-methylphenothiazin-10-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22N2S.ClH/c1-14-9-10-18-16(13-14)20(12-6-11-19(2)3)15-7-4-5-8-17(15)21-18;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
InChI Key |
OUMSNBCORKWPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
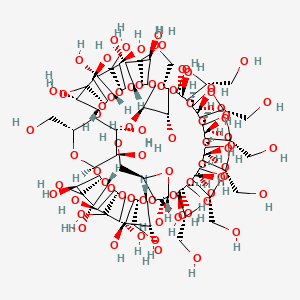
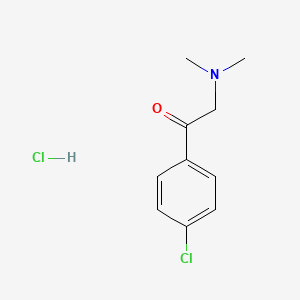
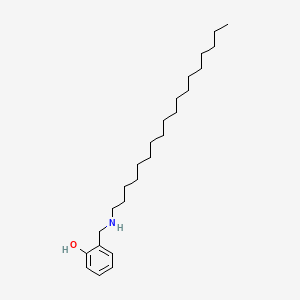
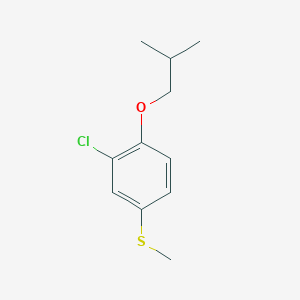
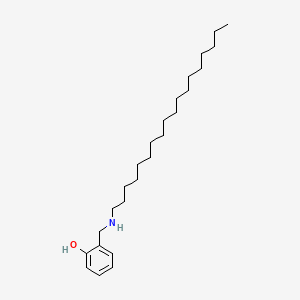
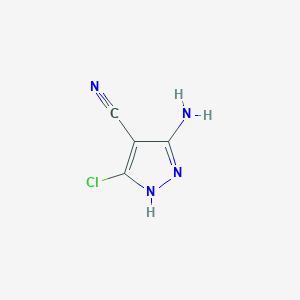

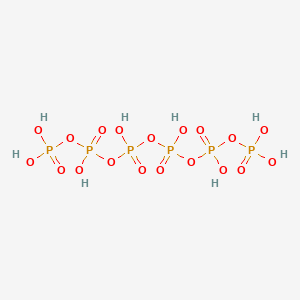
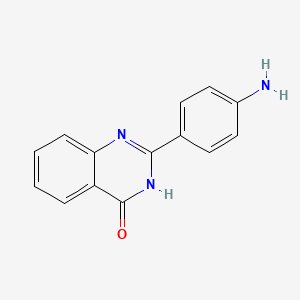
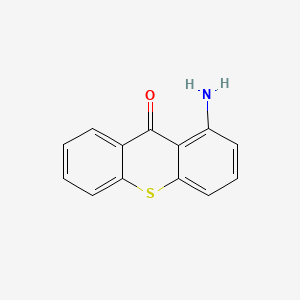
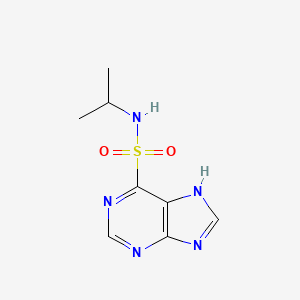
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
